Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
Description
Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate is a piperazine derivative characterized by a chlorinated aromatic ring substituted at the para-position with an amino group and a piperazine ring linked via a carboxylate ester (ethyl group). The compound’s piperazine ring is expected to adopt a chair conformation, as observed in structurally related carboxamide derivatives .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-2-19-13(18)17-7-5-16(6-8-17)12-4-3-10(15)9-11(12)14/h3-4,9H,2,5-8,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEZBJNKEHFSOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known drug compounds. It has shown promise in:
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various microbial strains, showing potential as an antimicrobial agent.
Neuropharmacology
Research has focused on the compound's interaction with neurotransmitter receptors. This compound is believed to interact with:
- Dopamine Receptors : Similar piperazine derivatives have been shown to exhibit binding affinity for D2 and D3 dopamine receptors, suggesting potential applications in treating neurological disorders such as schizophrenia .
Drug Development
The compound serves as an intermediate in the synthesis of more complex piperazine derivatives used in various drugs, including:
- Antipsychotics : Compounds similar to this compound are utilized in the formulation of antipsychotic medications like aripiprazole and quetiapine.
- Cardiovascular Drugs : It also plays a role in synthesizing drugs aimed at treating cardiovascular diseases .
The biological activities of this compound have been explored through various studies:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis and inhibits proliferation in cancer cell lines. |
| Antimicrobial | Effective against certain bacterial and fungal strains. |
| Neuroactive | Potential interactions with neurotransmitter receptors influencing mood and cognition. |
Case Studies
Several studies have highlighted the efficacy of this compound:
- Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against leukemia cells, suggesting a pathway for developing targeted cancer therapies .
- Neuropharmacological Studies : Research indicated that compounds structurally related to this compound showed enhanced binding affinity to dopamine receptors, supporting their use in treating psychiatric disorders .
Mechanism of Action
The mechanism of action of Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Amino vs.
- Indole and Xanthone Moieties: Derivatives with indole or xanthone groups exhibit notable biological activity (e.g., antimycobacterial) but often face cytotoxicity challenges, suggesting that the target compound’s simpler aryl group might offer a safer profile .
- Synthetic Flexibility : Piperazine carboxylates are highly modular. For example, indole-containing analogues are synthesized via rhodium-catalyzed hydroformylation, whereas chlorophenyl derivatives use straightforward N-alkylation .
Pharmacological and Conformational Insights
- Antimicrobial Activity : Xanthone-linked derivatives (e.g., compound XVIII in ) show high M. tuberculosis inhibition (94%) but significant cytotoxicity, limiting therapeutic utility. The target compound’s lack of extended aromatic systems may reduce off-target effects .
- CNS Potential: Indole-substituted piperazines (e.g., 304d, 304f) are explored for CNS applications due to indole’s serotonin-mimetic properties. The 4-amino-2-chlorophenyl group in the target compound could similarly modulate serotonin or dopamine receptors, though this requires validation .
- Conformational Analysis : Piperazine rings in carboxamide derivatives adopt chair conformations with bond lengths and angles consistent with sp³ hybridization at nitrogen atoms . Substituents like ethyl carboxylates minimally perturb this conformation, ensuring stability in biological environments.
Biological Activity
Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by an ethyl ester group, a piperazine ring, and an amino-substituted aromatic system. Its molecular formula is with a molecular weight of approximately 283.76 g/mol. The presence of chlorine and amino groups contributes to its pharmacological profile.
Biological Activity Overview
This compound has shown potential in various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial and antifungal properties, making it a candidate for further exploration in treating infections.
- Antidepressant Effects : Piperazine derivatives are known for their activity on serotonin receptors, which may contribute to mood regulation. This suggests potential applications in treating depressive disorders.
- Antiviral Properties : The compound has been investigated for its ability to inhibit the replication of various viruses, indicating its potential as an antiviral agent.
The mechanism of action involves the compound's interaction with specific molecular targets, particularly receptors associated with neurotransmission and microbial defense. This compound is believed to bind to serotonin receptors, which may mediate its antidepressant effects. Additionally, its antimicrobial action could be linked to interference with bacterial cell wall synthesis or function.
In Vitro Studies
Recent studies have evaluated the biological activity of this compound through various assays:
- Antimicrobial Assay Results : In vitro tests demonstrated effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| H. influenzae | 8 |
Case Studies
- Antidepressant Activity : A study on piperazine derivatives indicated that compounds similar to this compound showed significant activity at serotonin receptors, leading to behavioral changes in animal models indicative of antidepressant effects .
- Antiviral Activity : Research focused on the antiviral properties highlighted that derivatives of this compound inhibited viral replication in cultured cells, suggesting a pathway for developing new antiviral therapies .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multi-step reactions, including nucleophilic substitution and coupling reactions. Critical steps involve:
- Amino group protection : Use acetyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions during coupling .
- Piperazine coupling : React 4-amino-2-chlorophenyl derivatives with activated esters (e.g., chloroformates) in dichloromethane (DCM) or tetrahydrofuran (THF) under inert gas .
- Catalysts : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used to drive reactions to completion .
- Optimization : Systematically vary temperature (0–60°C), solvent polarity, and catalyst ratios. Monitor progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Characterization Workflow :
- Validation : Cross-reference data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis protocols for this compound?
- Approach :
- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., solvent, temperature, catalyst) and identify critical factors affecting yield .
- Contradiction Example : Some protocols report yields >80% with DIPEA in DCM, while others note <50% in THF. Investigate solvent polarity’s role in stabilizing intermediates .
Q. What computational strategies can predict the biological targets of this compound?
- Methods :
- Molecular Docking : Screen against kinase or GPCR libraries using AutoDock Vina. Prioritize targets like PARP or Plk1, which bind similar triazolo-pyrimidine scaffolds .
- MD Simulations : Simulate binding stability (50–100 ns) to assess interactions with conserved residues (e.g., PARP’s NAD⁺-binding site) .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?
- SAR Design :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the chlorophenyl ring to enhance π-π stacking with target proteins .
- Piperazine Substitution : Replace the ethyl ester with bulkier groups (e.g., tert-butyl) to improve metabolic stability .
- Assays :
- In vitro : Test derivatives against cancer cell lines (e.g., MCF-7) and measure apoptosis via flow cytometry .
- In silico : Calculate ADMET properties (e.g., LogP, bioavailability) using SwissADME .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability data for this compound?
- Case Study : Some sources claim solubility in polar aprotic solvents (e.g., DMSO), while others note limited solubility.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
